4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide is a complex organic compound with significant potential in various scientific applications. It is characterized by its unique molecular structure and functional groups, which contribute to its biological activity and chemical reactivity. The compound is identified by its CAS number 1200603-32-2, and its molecular formula is C13H17N5O6S, with a molecular weight of 371.37 g/mol .
This compound can be synthesized through various chemical processes involving triazine derivatives and sulfonamides. The synthesis methods typically involve the substitution reactions of chlorinated triazines with amino compounds, followed by sulfonamide formation. The research surrounding this compound has been documented in scientific literature and patents, showcasing its synthesis and characterization .
4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide belongs to the class of sulfonamides and triazine derivatives. Sulfonamides are known for their antibacterial properties, while triazines are commonly used in herbicides and as intermediates in organic synthesis. This compound's classification highlights its potential utility in medicinal chemistry and agricultural applications.
The synthesis of 4-(4,6-bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide typically involves a multi-step process:
Technical details indicate that reactions are often performed under controlled temperatures (70–80 °C) using solvents like dioxane and water, with sodium carbonate as a base for promoting nucleophilic substitution reactions .
The molecular structure of 4-(4,6-bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide features a central triazine ring substituted with amino and hydroxyethoxy groups. The presence of these functional groups significantly influences the compound's solubility and reactivity.
The structure can be visualized using molecular modeling software or through computational chemistry methods to analyze its three-dimensional conformation.
The chemical behavior of this compound can be explored through various reactions:
Reactions involving this compound often require specific conditions such as temperature control and solvent choice to optimize yield and purity. Microwave-assisted synthesis has shown to enhance reaction efficiency by reducing time and improving product quality .
The mechanism of action for 4-(4,6-bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide is primarily based on its interaction with biological targets:
Quantitative analysis through assays can provide data on the inhibitory concentration (IC50) values against specific enzymes or pathogens, demonstrating the compound's potential therapeutic applications.
Relevant analyses such as spectroscopy (NMR, IR) confirm structural integrity and purity following synthesis.
4-(4,6-bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide has potential applications in:
Research continues to explore additional applications based on its unique chemical properties and biological activity .
This triazine-based benzenesulfonamide derivative (CAS: 1200603-32-2) features a hybrid molecular architecture integrating a s-triazine core symmetrically substituted with 2-hydroxyethoxy groups and linked to a sulfonamide-functionalized benzene ring. Its systematic name, 4-(4,6-bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide, reflects this bifunctional design [1] [3]. The molecular formula C₁₃H₁₇N₅O₆S (MW: 371.37 g/mol) enables diverse non-covalent interactions critical for biological activity. Key physicochemical properties include:
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇N₅O₆S |
Molecular Weight | 371.37 g/mol |
Predicted Boiling Point | 685.4 ± 65.0 °C |
Predicted Density | 1.546 ± 0.06 g/cm³ |
Predicted pKa | 9.83 ± 0.12 |
The hydroxyethoxy chains confer aqueous solubility and potential for metal coordination, while the planar triazine-sulfonamide system may facilitate π-stacking with biological targets. This structure-function duality underpins its pharmacological relevance [1] [5].
Triazine-substituted benzenesulfonamides emerged from systematic explorations of heterocyclic scaffolds in medicinal chemistry. The s-triazine nucleus, isosteric with purine bases, allows rational design of enzyme inhibitors targeting nucleotide-binding sites. Early benzenesulfonamides (e.g., carbonic anhydrase inhibitors) demonstrated the pharmacophore’s versatility, prompting derivatization with nitrogen-rich heterocycles to enhance target affinity [2] [6].
This compound exemplifies "molecular hybridization": merging the sulfonamide’s proven enzyme-inhibiting capability with the triazine’s capacity for multi-site functionalization. The strategic incorporation of hydroxyethoxy groups marked a significant advancement over simpler alkyl/aryl triazines, improving solubility and reducing nonspecific binding. Such innovations align with broader trends in oncology drug development, where >85% of FDA-approved agents contain heterocycles [2]. Triazinyl-sulfonamides gained attention for their tunable electronic profiles and ability to disrupt protein-protein interactions in signaling pathways, positioning them as privileged scaffolds in targeted cancer therapy [6].
Table 2: Commercial Availability Profiles
Supplier | Purity | Quantity | Price (USD) |
---|---|---|---|
Alichem | Not specified | 250 mg | $546.48 |
Crysdot | 95+% | 1 g | $1380.00 |
Alichem | Not specified | 1 g | $1407.60 |
This compound’s primary therapeutic significance lies in its dual capacity for kinase inhibition and protein-protein interaction disruption. Patent literature (WO2009143313A1) identifies structurally analogous triazines as potent inhibitors of PI3K (phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin)—central regulators of cell proliferation and survival in malignancies [5]. The sulfonamide moiety may coordinate with kinase ATP-binding sites, while the triazine core sterically occludes substrate access.
Recent innovations exploit its modularity in combination therapies. WO2021026349A1 discloses its use with CDK9 (cyclin-dependent kinase 9) inhibitors or autophagy modulators to overcome resistance mechanisms in solid tumors. The hydroxyethoxy chains potentially enhance cellular uptake via solute carrier transporters, a hypothesis supported by the compound’s inclusion in targeted delivery systems [4]. Molecular modeling suggests the benzenesulfonamide group anchors the molecule to hydrophobic enzyme clefts, while the triazine’s electron-deficient ring engages in charge-transfer interactions with lysine/arginine residues [3] [5].
Table 3: Key Molecular Targets in Oncology
Target Class | Specific Proteins | Therapeutic Rationale |
---|---|---|
Kinases | PI3Kα, mTOR, CDK9 | Disruption of cell cycle and metabolic signaling |
Epigenetic Regulators | BET Bromodomains (BRD4) | Inhibition of oncogene transcription |
Chaperone Systems | HSP90 | Degradation of client oncoproteins |
Compared to first-generation triazine inhibitors, this derivative’s polyethylene glycol-like side chains reduce plasma protein binding, increasing bioavailable fractions. Current research explores its utility in PROTACs (proteolysis-targeting chimeras), leveraging its target-binding affinity to recruit E3 ubiquitin ligases for selective protein degradation [4]. These advances highlight its evolving role as a versatile warhead in precision oncology modalities.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8